N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with isobutyrylamino and methylsulfonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methylsulfonyl group. The final steps involve the formation of the benzamide linkage and the addition of the isobutyrylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(isobutyrylamino)benzoic acid
- 4-[(isobutyrylamino)methyl]benzoic acid
- 4-(isobutyrylamino)-N-(methylsulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-11(2)17(23)20-13-6-4-12(5-7-13)18(24)22-19-21-15-9-8-14(28(3,25)26)10-16(15)27-19/h4-11H,1-3H3,(H,20,23)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMQMAWSQCHGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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